Pro-HD1

Description

Structure

3D Structure

Properties

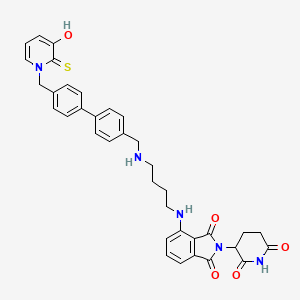

Molecular Formula |

C36H35N5O5S |

|---|---|

Molecular Weight |

649.8 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[4-[[4-[4-[(3-hydroxy-2-sulfanylidene-1-pyridinyl)methyl]phenyl]phenyl]methylamino]butylamino]isoindole-1,3-dione |

InChI |

InChI=1S/C36H35N5O5S/c42-30-7-4-20-40(36(30)47)22-24-10-14-26(15-11-24)25-12-8-23(9-13-25)21-37-18-1-2-19-38-28-6-3-5-27-32(28)35(46)41(34(27)45)29-16-17-31(43)39-33(29)44/h3-15,20,29,37-38,42H,1-2,16-19,21-22H2,(H,39,43,44) |

InChI Key |

KVDMOAXBUDDCQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Histone Deacetylase 1 (HDAC1) in Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone Deacetylase 1 (HDAC1) is a critical enzyme that plays a pivotal role in the regulation of gene expression and is implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. As a member of the class I histone deacetylases, HDAC1 primarily functions by removing acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. Its activity is integral to the function of several multiprotein co-repressor complexes. Dysregulation of HDAC1 expression and activity is frequently observed in various cancers, making it a prominent target for therapeutic intervention. This guide provides an in-depth overview of the core functions of HDAC1, its enzymatic activity, protein interactions, and its role in key signaling pathways.

Core Function: Transcriptional Regulation via Histone Deacetylation

HDAC1 is a key epigenetic modifier that removes acetylation marks from histone and non-histone proteins.[1] The deacetylation of histones, particularly H3 and H4, by HDAC1 results in a more compact chromatin structure, which generally restricts the access of transcription factors to DNA, leading to transcriptional repression.[2][3] This enzymatic activity is fundamental to the dynamic regulation of gene expression that governs normal cellular function.

HDAC1 does not act in isolation but is a catalytic subunit of several major co-repressor complexes, including Sin3, NuRD (Nucleosome Remodeling and Deacetylation), and CoREST (co-repressor for element-1-silencing transcription factor).[2][4] These complexes are recruited to specific gene promoters by DNA-binding transcription factors, allowing for targeted gene silencing. While traditionally viewed as a transcriptional repressor, genome-wide studies have also localized HDAC1 to actively transcribed genes, suggesting a more nuanced role in balancing transcriptional activation and repression.

Cellular Localization and Expression

HDAC1 is a ubiquitously expressed and long-lived protein found predominantly in the nucleus. Its nuclear localization is consistent with its primary function in chromatin remodeling and gene regulation. Expression of HDAC1 is observed in most tissues throughout the life of an organism.

Protein Interactions and Complex Formation

The function of HDAC1 is intricately linked to its interactions with a multitude of other proteins. It often forms heterodimers with the highly homologous HDAC2, and these dimers are core components of the aforementioned co-repressor complexes.

Table 1: Key Protein Interactors of HDAC1

| Interacting Protein/Complex | Function of Interaction | Reference |

| HDAC2 | Forms heterodimers, often found together in co-repressor complexes. | |

| Sin3 Complex | A major co-repressor complex where HDAC1 acts as the catalytic subunit. | |

| NuRD Complex | A dual-function complex with both chromatin remodeling and histone deacetylation activities. | |

| CoREST Complex | A co-repressor complex involved in neuronal gene silencing. | |

| RbAp48 (p48) | A histone-binding protein that is a component of several HDAC1-containing complexes. | |

| mSin3A | A core component of the Sin3 complex that recruits HDAC1. | |

| Transcription Factors (e.g., SP1, Tbx2, YY1) | Recruit HDAC1-containing complexes to specific gene promoters to repress transcription. |

Enzymatic Activity

HDAC1 is a zinc-dependent deacetylase that catalyzes the removal of acetyl groups from the ε-amino group of lysine residues. This activity is not restricted to histones; a growing number of non-histone proteins are also known to be substrates for HDAC1, thereby modulating their function. The enzymatic activity of HDAC1 is crucial for its role in transcriptional repression.

Table 2: HDAC1 Enzymatic Properties

| Parameter | Value/Description | Reference |

| Enzyme Class | Histone Deacetylase (Class I) | |

| Cofactor | Zinc (Zn2+) | |

| Substrates | Acetylated lysine residues on histones (H2A, H2B, H3, H4) and non-histone proteins. | |

| Inhibitors | Small molecule inhibitors like Trichostatin A (TSA) and Trapoxin (TPX). |

Signaling Pathways and Cellular Roles

HDAC1 is involved in a multitude of cellular signaling pathways, primarily through its regulation of gene expression. Its activity impacts cell cycle progression, apoptosis, and cellular differentiation.

Cell Cycle Progression and Proliferation

A common feature observed in studies involving HDAC1 knockout, knockdown, or inhibition is a reduction in cell proliferation. HDAC1 plays a critical role in preventing the inappropriate expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27. By repressing the transcription of these genes, HDAC1 facilitates cell cycle progression. The absence of HDAC1 can lead to cell cycle arrest at the G1 phase or the G2/M transition.

Role in Cancer (Pro-oncogenic Function)

Altered expression and function of HDAC1 are common in a wide range of human cancers. It often exhibits a pro-oncogenic role, promoting tumorigenesis and tumor maintenance. In models of B cell lymphoma, HDAC1 and HDAC2 have been shown to promote tumorigenesis in a gene dose-dependent manner, with HDAC1 having a predominant function. This pro-oncogenic activity is linked to its role in suppressing tumor suppressor genes and promoting cell proliferation. The critical role of HDAC1 in cancer has made it an attractive target for the development of HDAC inhibitors (HDACis) for cancer therapy.

Caption: Pro-oncogenic functions of HDAC1 in cancer.

Experimental Protocols

Immunoprecipitation of HDAC Activity

This method is used to isolate HDAC1 and its associated complexes to measure their enzymatic activity.

-

Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein complexes.

-

Immunoprecipitation: An antibody specific to HDAC1 is incubated with the cell lysate to capture HDAC1 and its interacting proteins.

-

Complex Capture: Protein A/G beads are used to pull down the antibody-HDAC1 complex.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

HDAC Activity Assay: The immunoprecipitated complex is incubated with a fluorescently labeled acetylated substrate. The deacetylase activity is measured by the increase in fluorescence upon cleavage of the acetyl group.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the specific genomic loci where HDAC1 is bound.

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody against HDAC1 is used to immunoprecipitate the HDAC1-cross-linked chromatin.

-

Reverse Cross-linking: The cross-links are reversed by heating.

-

DNA Purification and Analysis: The associated DNA is purified and can be analyzed by qPCR to quantify binding to specific gene promoters or by high-throughput sequencing (ChIP-seq) to map genome-wide binding sites.

Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

HDAC1 is a master regulator of the cellular epigenome, with profound effects on gene expression and cellular fate. Its central role in transcriptional repression, cell cycle control, and tumorigenesis underscores its importance as a subject of basic research and a target for drug development. A thorough understanding of its enzymatic function, protein-protein interactions, and involvement in signaling pathways is crucial for the development of novel therapeutic strategies targeting diseases such as cancer. The methodologies described provide a framework for the continued investigation of HDAC1's complex cellular functions.

References

- 1. Histone deacetylase 1 plays a predominant pro-oncogenic role in Eμ-myc driven B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The physiological roles of histone deacetylase (HDAC) 1 and 2: complex co-stars with multiple leading parts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A role for histone deacetylase activity in HDAC1-mediated transcriptional repression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulating the Regulators: The Role of Histone Deacetylase 1 (HDAC1) in Erythropoiesis [mdpi.com]

Understanding the Selectivity of Pro-HD1 for HDAC6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pro-HD1 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Histone Deacetylase 6 (HDAC6). This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind determining the selectivity of this compound for HDAC6 over other HDAC isoforms. It includes detailed experimental protocols, data presentation formats, and visualizations of the underlying biological pathways and experimental workflows. This document is intended to serve as a resource for researchers in drug discovery and development, offering a framework for the characterization of targeted protein degraders.

Introduction to this compound and HDAC6

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein quality control, and signal transduction. Its substrates are predominantly non-histone proteins, with α-tubulin being a key target. The deacetylation of α-tubulin by HDAC6 affects microtubule dynamics and stability. Dysregulation of HDAC6 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This compound is a heterobifunctional molecule known as a PROTAC. It is designed to specifically target HDAC6 for degradation through the ubiquitin-proteasome system. This compound consists of three key components: a ligand that binds to HDAC6, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a linker that connects these two ligands. By bringing HDAC6 into close proximity with an E3 ligase, this compound facilitates the ubiquitination of HDAC6, marking it for subsequent degradation by the proteasome.

The therapeutic potential of this compound hinges on its selectivity for HDAC6 over other HDAC isoforms. Off-target degradation of other HDACs could lead to unintended cellular effects and toxicity. Therefore, a thorough characterization of its selectivity profile is paramount.

Quantitative Analysis of this compound Selectivity

A comprehensive understanding of this compound's selectivity requires quantitative assessment of its binding affinity and inhibitory activity against a panel of HDAC isoforms.

In Vitro Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. For this compound, determining the IC50 values against a wide range of HDAC isoforms is a critical first step in assessing its selectivity.

Table 1: Inhibitory Activity (IC50) of this compound against a Panel of HDAC Isoforms

| HDAC Isoform | Class | This compound IC50 (nM) | Reference Compound (e.g., Panobinostat) IC50 (nM) | Selectivity Ratio (IC50 other HDAC / IC50 HDAC6) |

| HDAC6 | IIb | [Insert Value] | [Insert Value] | 1 |

| HDAC1 | I | [Insert Value] | [Insert Value] | [Calculate Ratio] |

| HDAC2 | I | [Insert Value] | [Insert Value] | [Calculate Ratio] |

| HDAC3 | I | [Insert Value] | [Insert Value] | [Calculate Ratio] |

| HDAC8 | I | [Insert Value] | [Insert Value] | [Calculate Ratio] |

| HDAC4 | IIa | [Insert Value] | [Insert Value] | [Calculate Ratio] |

| HDAC5 | IIa | [Insert Value] | [Insert Value] | [Calculate Ratio] |

| HDAC7 | IIa | [Insert Value] | [Insert Value] | [Calculate Ratio] |

| HDAC9 | IIa | [Insert Value] | [Insert Value] | [Calculate Ratio] |

| HDAC10 | IIb | [Insert Value] | [Insert Value] | [Calculate Ratio] |

| HDAC11 | IV | [Insert Value] | [Insert Value] | [Calculate Ratio] |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Cellular Degradation Potency (DC50) and Selectivity

As a PROTAC, the primary mode of action for this compound is degradation. Therefore, it is essential to measure its half-maximal degradation concentration (DC50) and assess its degradation selectivity in a cellular context.

Table 2: Degradation Potency (DC50) and Selectivity of this compound in a Cellular Context

| Protein Target | DC50 (nM) in [Cell Line] | Max Degradation (%) |

| HDAC6 | [Insert Value] | [Insert Value] |

| HDAC1 | > [Highest Conc. Tested] | [Insert Value] |

| HDAC2 | > [Highest Conc. Tested] | [Insert Value] |

| HDAC3 | > [Highest Conc. Tested] | [Insert Value] |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay quantifies the enzymatic activity of recombinant HDAC isoforms in the presence of this compound.

Protocol:

-

Reagents:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction)

-

This compound (serially diluted in DMSO)

-

96-well black microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant HDAC enzyme to each well.

-

Add the diluted this compound to the respective wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate for an additional 15 minutes at room temperature.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm, emission at 460 nm).

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blotting for α-Tubulin Acetylation

This cellular assay assesses the functional consequence of HDAC6 inhibition by measuring the acetylation level of its primary substrate, α-tubulin.

Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., HeLa, A549) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 6, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

-

In-Cell ELISA for HDAC6 Degradation

This high-throughput assay quantifies the amount of HDAC6 protein remaining in cells after treatment with this compound.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and treat with a dilution series of this compound for a desired time period.

-

-

Cell Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a solution containing Triton X-100.

-

-

Immunodetection:

-

Block the wells with a blocking buffer.

-

Incubate with a primary antibody specific for HDAC6.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Signal Detection and Analysis:

-

Add a colorimetric HRP substrate and stop the reaction.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of HDAC6 degradation relative to vehicle-treated controls and determine the DC50 value.

-

Visualizing the Mechanism of Action and Experimental Workflows

Graphical representations are invaluable for understanding the complex biological processes and experimental procedures involved in characterizing this compound.

This compound Mechanism of Action

Pro-HD1 (Protectin) Platform: A Technical Overview of Discovery, Synthesis, and Core Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, biosynthesis, and key experimental methodologies related to the Pro-HD1 class of molecules, known in scientific literature as Protectins. This family of specialized pro-resolving mediators (SPMs), including Protectin D1 (PD1/NPD1) and Protectin DX (PDX), are endogenous lipid mediators derived from docosahexaenoic acid (DHA). They are potent agonists in the resolution of inflammation, representing a significant area of interest for therapeutic development. This document details the enzymatic pathways governing their synthesis, summarizes key quantitative bioactivity data, outlines core experimental protocols for their analysis, and provides visual representations of these complex systems.

Discovery of the Protectin Family

The discovery of Protectins marked a paradigm shift in the understanding of inflammatory resolution, moving from a passive dilution of pro-inflammatory signals to a highly active, biochemically orchestrated process. Research led by Dr. Charles N. Serhan and colleagues identified a novel genus of mediators derived from the omega-3 fatty acid DHA that actively promote the return to tissue homeostasis.[1][2]

These molecules were first identified in resolving inflammatory exudates and were found to possess potent anti-inflammatory and pro-resolving actions.[2] Protectin D1 (PD1) was identified as 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid.[3][4] When biosynthesized in neural tissues, where it exerts potent neuroprotective effects, it is termed Neuroprotectin D1 (NPD1), though it is structurally identical to PD1.

Further research identified a key stereoisomer, Protectin DX (PDX), or 10S,17S-diHDHA, which is also bioactive and contributes to the pro-resolving functions of this lipid mediator family.

Biosynthesis Pathways of Protectins

Protectins are not stored pre-formed within cells but are biosynthesized on demand from their precursor, docosahexaenoic acid (DHA), through specific, stereocontrolled enzymatic pathways. The synthesis involves a series of oxygenation steps catalyzed by lipoxygenase (LOX) enzymes.

Protectin D1 (PD1/NPD1) Synthesis Pathway

The primary pathway for PD1 biosynthesis is initiated by the action of a 15-lipoxygenase (15-LOX) type enzyme.

-

Initial Oxygenation: 15-LOX acts on DHA to produce a 17S-hydroperoxy intermediate (17S-HpDHA).

-

Epoxide Formation: This unstable intermediate is rapidly converted into a 16(17)S-epoxide.

-

Enzymatic Hydrolysis: The epoxide is then enzymatically hydrolyzed to form the final, stable PD1 molecule with its characteristic conjugated triene structure and 10R and 17S dihydroxy groups.

A related pathway can be initiated by aspirin-acetylated cyclooxygenase-2 (COX-2), which, instead of producing prostaglandins, generates a 17R-hydroperoxy intermediate from DHA. This leads to the formation of 17R-PD1, also known as aspirin-triggered protectin D1 (AT-PD1), another potent pro-resolving mediator.

Protectin DX (PDX) Synthesis Pathway

The biosynthesis of the PDX isomer involves a different sequence of enzymatic reactions, highlighting the complexity and specificity of SPM production.

-

First Oxygenation: The pathway is initiated by an 8S-lipoxygenase (8S-LOX), which converts DHA into 10S-hydroxy-DHA (10S-HDHA).

-

Second Oxygenation: A subsequent oxygenation at the 17S position is catalyzed by a 15S-lipoxygenase (15S-LOX), acting on the 10S-HDHA intermediate to form 10S,17S-diHDHA, which is Protectin DX.

This two-step, sequential lipoxygenation results in the distinct stereochemistry of PDX compared to PD1.

Quantitative Bioactivity Data

Protectins exhibit potent biological activity at picomolar to nanomolar concentrations. Their functions include limiting neutrophil infiltration, stimulating macrophage efferocytosis (clearance of apoptotic cells), and reducing pro-inflammatory cytokine production.

| Mediator | Assay | Model System | Potency / Efficacy |

| Protectin D1 | Neutrophil Infiltration | Murine Peritonitis | ~50% inhibition at 10 ng/mouse |

| Protectin D1 | Neutrophil Infiltration | Murine Peritonitis | Active at 1 ng/mouse |

| Protectin DX | Neutrophil Infiltration | Murine Peritonitis | Active at 100 ng/mouse |

| NPD1 (PD1) | Specific Binding | Human RPE Cells | EC50 of 3.6 nmol/mg protein |

| 22-OH-PD1 | Neutrophil Chemotaxis | In vitro | Active at 0.01–10 nM |

| AT-PD1 | Neutrophil Infiltration | Murine Peritonitis | ~30% inhibition at 10 ng/mouse |

Data compiled from references.

Key Experimental Protocols

The analysis of Protectins requires specialized and highly sensitive methodologies due to their low endogenous concentrations and labile nature.

Extraction from Biological Samples: Solid-Phase Extraction (SPE)

A crucial first step for analyzing Protectins from complex biological matrices (e.g., plasma, cell culture supernatant, inflammatory exudates) is solid-phase extraction (SPE). This technique isolates and concentrates the lipid mediators while removing interfering substances.

Methodology Outline:

-

Sample Acidification: The biological sample is acidified to a pH of approximately 3.5. This protonates the carboxylic acid group on the Protectins, making them less polar.

-

Sorbent Conditioning: A C18 reversed-phase SPE cartridge is conditioned, typically by washing with methanol followed by water. This activates the sorbent.

-

Sample Loading: The acidified sample is loaded onto the SPE cartridge. The Protectins and other lipids bind to the C18 sorbent, while polar components like salts pass through.

-

Washing: The cartridge is washed with a low-polarity solvent (e.g., water followed by hexane) to remove remaining hydrophilic impurities.

-

Elution: The purified Protectins are eluted from the cartridge using a more non-polar solvent, such as methyl formate or methanol.

-

Drying and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a small volume of mobile phase (e.g., methanol/water) for analysis.

Identification and Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of Protectins. This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

Methodology Outline:

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically using a C18 reversed-phase column. A solvent gradient (e.g., a water/methanol/acetonitrile gradient) is used to separate the different lipid mediators based on their polarity and retention time.

-

Ionization: As the molecules elute from the column, they enter the mass spectrometer's ion source, usually an electrospray ionization (ESI) source operating in negative ion mode, which generates deprotonated molecular ions [M-H]⁻.

-

Tandem Mass Spectrometry (MS/MS): The analysis is performed using Multiple Reaction Monitoring (MRM).

-

Q1 (Parent Ion Selection): The first quadrupole selects the specific mass-to-charge ratio (m/z) of the [M-H]⁻ ion for a target Protectin.

-

Q2 (Collision Cell): The selected ion is fragmented by collision with an inert gas (e.g., nitrogen).

-

Q3 (Daughter Ion Selection): The third quadrupole selects for specific, characteristic fragment ions (daughter ions) produced from the fragmentation.

-

-

Identification and Quantification: A Protectin is positively identified by matching its retention time and its parent-daughter ion transition to that of a pure synthetic standard. Quantification is achieved by comparing the peak area of the endogenous molecule to a calibration curve generated from known amounts of the synthetic standard, often with the use of a stable isotope-labeled internal standard.

Functional Bioassay: Neutrophil Chemotaxis

A key function of Protectins is their ability to inhibit the migration of neutrophils to sites of inflammation. This can be measured using a chemotaxis assay, such as the Boyden chamber or Transwell® assay.

Methodology Outline:

-

Neutrophil Isolation: Primary human or murine neutrophils are isolated from whole blood or bone marrow.

-

Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane (e.g., 5.0 µm pores).

-

Loading:

-

Lower Chamber: A chemoattractant (e.g., Interleukin-8 or fMLP) is placed in the lower chamber, with or without the Protectin being tested.

-

Upper Chamber: The isolated neutrophils are seeded into the upper chamber.

-

-

Incubation: The chamber is incubated (e.g., for 1 hour) to allow neutrophils to migrate through the membrane pores towards the chemoattractant.

-

Quantification: The number of neutrophils that have migrated into the lower chamber is quantified. This can be done by cell counting or by measuring total cellular ATP content using a luminescence-based assay.

-

Analysis: The inhibitory effect of the Protectin is determined by comparing the number of migrated neutrophils in its presence versus its absence.

Conclusion and Future Directions

The this compound/Protectin family of lipid mediators represents a cornerstone of endogenous inflammation resolution. Their discovery has opened new avenues for therapeutic intervention, shifting focus from simply blocking pro-inflammatory pathways to actively stimulating pro-resolving mechanisms. The detailed understanding of their biosynthetic pathways, coupled with robust analytical and functional assay protocols, provides a powerful toolkit for researchers and drug developers. Future work will likely focus on elucidating the specific receptors and downstream signaling pathways for each Protectin, exploring their therapeutic potential in a wider range of chronic inflammatory diseases, and developing stable synthetic analogs with enhanced pharmacokinetic properties.

References

- 1. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The resolution of inflammation: the devil in the flask and in the details - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protectin D1 Is Generated in Asthma and Dampens Airway Inflammation and Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of PRO-HD1 in the Ubiquitin-Proteasome Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, playing a pivotal role in protein homeostasis and cellular regulation. The emergence of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by co-opting the UPS to selectively eliminate disease-causing proteins. This technical guide delves into the role and mechanism of PRO-HD1, a PROTAC specifically designed to harness the ubiquitin-proteasome pathway for the targeted degradation of Histone Deacetylase 6 (HDAC6). We will explore the fundamental principles of PROTACs, the specific action of this compound, present key quantitative data, and provide detailed experimental protocols for the characterization of such molecules.

Introduction to the Ubiquitin-Proteasome Pathway and PROTAC Technology

The ubiquitin-proteasome pathway is a highly regulated, multi-step enzymatic cascade that tags proteins for degradation.[1][2] The process involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3] The E3 ligase is responsible for recognizing the specific substrate protein and catalyzing the transfer of ubiquitin to it. A polyubiquitin chain serves as a degradation signal, targeting the protein to the 26S proteasome for proteolysis.[3][4]

PROTACs are heterobifunctional molecules engineered to hijack this natural degradation system. They consist of three components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, a PROTAC forms a ternary complex, which induces the ubiquitination of the POI by the recruited E3 ligase, leading to its subsequent degradation by the proteasome.

This compound: A PROTAC Targeting HDAC6

This compound is a PROTAC specifically developed to induce the degradation of Histone Deacetylase 6 (HDAC6). HDAC6 is a class IIb histone deacetylase that plays a role in various cellular processes, and its dysregulation has been implicated in cancer and neurodegenerative diseases. This compound effectively degrades HDAC6 in A549 cells and inhibits the proliferation of Jurkat cells.

The mechanism of action for this compound follows the general principle of PROTACs. It forms a ternary complex with HDAC6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HDAC6. The specific E3 ligase recruited by this compound is determined by the E3-recruiting ligand incorporated into its structure, which commonly targets ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

References

An In-depth Technical Guide to Histone Deacetylase 1 (HDAC1): Target Protein Binding and Recognition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone Deacetylase 1 (HDAC1) is a critical enzyme that plays a pivotal role in the regulation of gene expression through the deacetylation of lysine residues on both histone and non-histone proteins. This post-translational modification is a key component of epigenetic control, influencing chromatin structure and the accessibility of DNA to transcription factors. As a catalytic subunit of several large multiprotein complexes, HDAC1 is involved in a myriad of cellular processes, including cell cycle progression, differentiation, and DNA damage repair. Its dysregulation has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.

This technical guide provides a comprehensive overview of HDAC1's target protein binding and recognition. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on its interacting partners, the quantitative aspects of these interactions, experimental methodologies for their study, and the signaling pathways in which HDAC1 is a key player.

Target Proteins and Binding Affinities

HDAC1 does not typically function in isolation but exerts its effects as part of large multi-protein co-repressor complexes. The most well-characterized of these are the Sin3, NuRD (Nucleosome Remodeling and Deacetylation), and CoREST (Co-repressor for RE1-silencing transcription factor) complexes.[1] These complexes bring HDAC1 into proximity with its substrates, allowing for targeted deacetylation.

Table 1: Key Interacting Proteins of HDAC1

| Interacting Protein | Protein Class | Function in Complex | Experimental Method(s) |

| Core Complex Components | |||

| MTA1/2/3 | Scaffold Protein | Core component of the NuRD complex, mediating interactions with other subunits. | Co-IP, Pull-down, X-ray Crystallography |

| RBBP4/7 (RbAp46/48) | Histone Chaperone | Binds to histone tails, facilitating the recruitment of the NuRD complex to chromatin. | Co-IP, Pull-down, X-ray Crystallography |

| Sin3A | Scaffold Protein | Core component of the Sin3 complex, recruiting HDAC1 to repress transcription. | Co-IP, Pull-down |

| Transcription Factors | |||

| p53 | Tumor Suppressor | HDAC1 deacetylates p53, modulating its transcriptional activity and stability. | Co-IP, Pull-down, ChIP |

| Sp1 | Transcription Factor | Recruits HDAC1 to specific promoters to repress gene expression. | Co-IP, Pull-down, ChIP |

| E2F1 | Transcription Factor | Deacetylation by HDAC1 represses E2F1's transcriptional activity, impacting cell cycle progression. | Co-IP, Pull-down |

| Other Proteins | |||

| DNMT1 | DNA Methyltransferase | Interacts with HDAC1 to coordinate DNA methylation and histone deacetylation for gene silencing. | Co-IP, Pull-down |

| MDM2 | E3 Ubiquitin Ligase | Forms a complex with HDAC1 to promote the deacetylation and subsequent degradation of p53.[2] | Co-IP, Pull-down |

Table 2: IC50 Values of Selected HDAC1 Inhibitors

| Inhibitor | Class | HDAC1 IC50 (nM) | Notes |

| Vorinostat (SAHA) | Pan-HDAC inhibitor | 130.0[1] | FDA-approved for cutaneous T-cell lymphoma. |

| Romidepsin | Class I selective inhibitor | 3.6 | FDA-approved for cutaneous and peripheral T-cell lymphoma. |

| Entinostat | Class I selective inhibitor | 453.0 | Investigated in various cancers. |

| Mocetinostat | Class I selective inhibitor | 243.0 | Investigated in various cancers. |

| BG45 | Class I HDAC inhibitor | 2000.0[3] | Shows selectivity for HDAC3 over HDAC1/2.[3] |

| WT161 | HDAC6 inhibitor | 8.35 | Highly selective for HDAC6 over class I HDACs. |

| ACY-738 | HDAC6 inhibitor | >1000 | High selectivity for HDAC6. |

| Quisinostat | Pan-HDAC inhibitor | 0.11 | Potent inhibitor of multiple HDACs. |

Experimental Protocols

The study of HDAC1 protein interactions and activity relies on a variety of well-established molecular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

This protocol describes the co-immunoprecipitation of HDAC1 and an interacting partner from cell lysates.

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the primary antibody specific to the protein of interest (e.g., anti-HDAC1 or anti-interacting protein) to the pre-cleared lysate.

-

Incubate overnight at 4°C on a rotator.

-

Add fresh protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against both HDAC1 and the suspected interacting protein to confirm their presence in the immunoprecipitated complex.

-

GST Pull-Down Assay to Detect In Vitro Interactions

This protocol is used to confirm a direct interaction between HDAC1 and a target protein using purified recombinant proteins.

-

Protein Expression and Purification:

-

Express and purify a GST-tagged fusion protein of one interacting partner (e.g., GST-HDAC1) and the untagged version of the other protein from E. coli or another expression system.

-

-

Binding Reaction:

-

Immobilize the GST-fusion protein on glutathione-sepharose beads by incubating them together for 1-2 hours at 4°C.

-

Wash the beads to remove unbound GST-fusion protein.

-

Add the purified untagged protein to the beads and incubate for 2-4 hours at 4°C to allow for binding.

-

-

Washing and Elution:

-

Wash the beads extensively with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.

-

Elute the bound proteins by adding a solution of reduced glutathione or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western blotting using an antibody against the untagged protein. The presence of the untagged protein in the eluate indicates a direct interaction with the GST-tagged protein.

-

HDAC Activity Assay

This fluorometric assay measures the enzymatic activity of immunoprecipitated or purified HDAC1.

-

Immunoprecipitation or Protein Purification:

-

Immunoprecipitate HDAC1 from cell lysates as described in the Co-IP protocol or use purified recombinant HDAC1.

-

-

Deacetylation Reaction:

-

Resuspend the beads with the immunoprecipitated HDAC1 or the purified enzyme in HDAC assay buffer.

-

Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Development and Measurement:

-

Stop the deacetylation reaction and add a developer solution that specifically cleaves the deacetylated substrate to release a fluorescent product (e.g., AMC).

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

-

Data Analysis:

-

Quantify the HDAC activity by comparing the fluorescence of the sample to a standard curve generated with known concentrations of the fluorescent product.

-

Signaling Pathways and Logical Relationships

HDAC1 is a central node in several critical signaling pathways, where it regulates gene expression programs that control cell fate. The following diagrams, generated using the DOT language for Graphviz, illustrate two key pathways involving HDAC1.

HDAC1 in Cell Cycle Regulation

HDAC1 plays a crucial role in the G1/S phase transition of the cell cycle by regulating the activity of the E2F transcription factor.

The NuRD Complex Assembly and Function

HDAC1 is a core component of the NuRD complex, which couples histone deacetylation with chromatin remodeling to repress gene expression.

Conclusion

HDAC1 is a multifaceted protein that lies at the heart of epigenetic regulation. Its ability to interact with a wide range of proteins and participate in multiple chromatin-modifying complexes underscores its importance in maintaining cellular homeostasis. The intricate network of interactions and the precise mechanisms of its recruitment and regulation are areas of intense research. A deeper understanding of HDAC1's target protein binding and recognition will continue to fuel the development of more specific and effective therapeutic strategies for a variety of diseases. This guide provides a foundational understanding of these complex processes and serves as a practical resource for researchers dedicated to unraveling the biology of HDAC1 and its therapeutic potential.

References

An In-depth Technical Guide to the Foundational Principles of a VHL-based HDAC6 PROTAC Degrader

This guide provides a comprehensive overview of the core principles, mechanism of action, and experimental validation of a selective Histone Deacetylase 6 (HDAC6) PROTAC (Proteolysis Targeting Chimera) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technology represents a significant advancement in targeted protein degradation, offering a powerful tool for researchers and drug developers.

Introduction: HDAC6 as a Therapeutic Target

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb family of HDACs. Unlike other HDACs that mainly act on histones within the nucleus, HDAC6's primary substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90). Through its deacetylase activity, HDAC6 plays a crucial role in a variety of cellular processes such as cell motility, protein quality control, and stress response. Its dysregulation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a compelling target for therapeutic intervention.

Traditional small-molecule inhibitors of HDAC6 have been developed to block its enzymatic function. However, these inhibitors do not affect the non-enzymatic scaffolding functions of the HDAC6 protein. PROTAC technology offers an alternative and potentially more effective strategy by inducing the complete degradation of the HDAC6 protein, thereby eliminating both its catalytic and non-catalytic activities.

Core Principles of PROTAC Technology

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of three key components:

-

A ligand for the target protein of interest (POI): This moiety binds specifically to the target protein, in this case, HDAC6.

-

A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an E3 ligase, a key enzyme in the UPS. Common E3 ligases hijacked by PROTACs include Cereblon (CRBN) and Von Hippel-Lindau (VHL).

-

A flexible linker: This connects the POI ligand and the E3 ligase ligand, enabling the formation of a stable ternary complex.

The fundamental principle of PROTAC technology is to bring the target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.

Foundational Principles of a VHL-based HDAC6 PROTAC

While many early HDAC6 PROTACs utilized the E3 ligase CRBN, these molecules sometimes led to the unintended degradation of other proteins, known as neosubstrates of CRBN. To overcome this, VHL-based HDAC6 PROTACs were developed to provide a more specific degradation profile, as VHL is not known to have such neosubstrate activity.

The design of a VHL-based HDAC6 PROTAC involves the strategic linking of a selective HDAC6 inhibitor to a VHL E3 ligase ligand. A well-characterized example is the degrader designated as compound 3j in the scientific literature.[1][2] The development of this molecule was guided by several key principles:

-

Selective HDAC6 Engagement: The PROTAC incorporates a ligand that binds with high affinity and selectivity to HDAC6.

-

Effective VHL Recruitment: A VHL ligand is used to engage the VHL E3 ligase complex.

-

Optimal Linker Length and Composition: The linker is a critical component that influences the stability and geometry of the ternary complex (HDAC6-PROTAC-VHL). The potency of VHL-based HDAC6 degraders has been shown to be dependent on the linker length, with longer linkers often leading to more efficient degradation.[2]

The formation of a productive ternary complex is essential for subsequent ubiquitination and degradation. The "hook effect," a phenomenon where high concentrations of a PROTAC can lead to the formation of binary complexes (HDAC6-PROTAC or PROTAC-VHL) instead of the desired ternary complex, can reduce degradation efficiency and is a key consideration in dose-response studies.[2]

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of a VHL-based HDAC6 PROTAC can be delineated into the following sequential steps:

-

Cellular Entry: The PROTAC molecule, being a small molecule, can penetrate the cell membrane to reach the cytoplasm where HDAC6 resides.

-

Ternary Complex Formation: Inside the cell, the PROTAC simultaneously binds to HDAC6 and the VHL E3 ligase, forming a transient HDAC6-PROTAC-VHL ternary complex.

-

Ubiquitination of HDAC6: The proximity induced by the PROTAC allows the VHL E3 ligase to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of the HDAC6 protein.

-

Proteasomal Recognition and Degradation: The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the HDAC6 protein into small peptides.

-

PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another HDAC6 protein, allowing it to act catalytically at sub-stoichiometric concentrations.

This process is dependent on the activity of the proteasome. Treatment with proteasome inhibitors, such as MG132 or bortezomib, can rescue the degradation of HDAC6 induced by the PROTAC, confirming the involvement of the ubiquitin-proteasome pathway.[2]

Quantitative Performance Data

The efficacy of HDAC6 PROTACs is quantified by two key parameters:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

Here is a summary of the degradation performance for the well-characterized VHL-based HDAC6 degrader, compound 3j , in different cell lines.

| Cell Line | PROTAC Compound | DC50 | Dmax |

| MM1S (human) | 3j | 7.1 nM | 90% |

| 4935 (mouse) | 3j | 4.3 nM | 57% |

These data demonstrate that compound 3j is a potent degrader of HDAC6, achieving significant degradation at low nanomolar concentrations.

Experimental Protocols

The characterization of HDAC6 PROTACs involves several key experiments to confirm their mechanism of action and quantify their efficacy.

Objective: To visually assess and quantify the reduction in HDAC6 protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MM1S) and allow them to adhere overnight. Treat the cells with varying concentrations of the HDAC6 PROTAC for a specified duration (e.g., 4-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Objective: To perform a higher-throughput analysis of HDAC6 protein levels in a 96-well plate format.

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate. After overnight incubation, treat the cells with the PROTAC at various concentrations for the desired time.

-

Cell Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block the wells with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against HDAC6.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Signal Development and Detection:

-

Add a colorimetric HRP substrate (e.g., TMB) and allow the color to develop.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Normalization: Normalize the absorbance values to cell number, which can be determined by a separate staining method like Crystal Violet.

Objective: To confirm that the PROTAC-mediated degradation of HDAC6 is dependent on the proteasome.

Methodology:

-

Pre-treatment with Proteasome Inhibitor: Treat the cells with a proteasome inhibitor (e.g., 1 µM MG132 or 1 µM Bortezomib) for a short period (e.g., 1-2 hours) prior to adding the PROTAC.

-

PROTAC Treatment: Add the HDAC6 PROTAC to the pre-treated cells and incubate for the standard treatment duration.

-

Analysis: Analyze the HDAC6 protein levels using Western blot as described above. A rescue of HDAC6 degradation in the presence of the proteasome inhibitor confirms the involvement of the proteasome.

Visualizations

Caption: Mechanism of VHL-based HDAC6 PROTAC action.

Caption: Western Blot experimental workflow.

References

In-Depth Technical Guide: Pro-HD1, a PROTAC-Mediated HDAC6 Degrader

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Pro-HD1 and its effect on histone and protein acetylation via HDAC6 degradation.

Executive Summary

This compound is a novel Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of Histone Deacetylase 6 (HDAC6). Unlike traditional HDAC inhibitors that temporarily block enzymatic activity, this compound utilizes the cell's own ubiquitin-proteasome system to eliminate the HDAC6 protein, offering a potentially more potent and durable biological effect. The primary consequence of HDAC6 degradation is an increase in the acetylation of its substrates, most notably α-tubulin, a key component of the cytoskeleton. This guide provides a detailed overview of this compound's mechanism of action, summarizes the available quantitative data on its activity, outlines relevant experimental protocols, and presents visualizations of its operational pathways. The information is primarily based on the foundational research article by Jia Q, et al., "Cell-Specific Degradation of Histone Deacetylase Using Warhead-Caged Proteolysis Targeting Chimeras," published in Analytical Chemistry in 2023, and data from chemical suppliers.

Introduction to this compound

This compound is a heterobifunctional molecule. It consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite structure allows this compound to act as a bridge, bringing HDAC6 into close proximity with the E3 ligase, which then tags the HDAC6 protein with ubiquitin for subsequent destruction by the proteasome.

A key innovation in the design of some this compound analogs is the "caging" of the HDAC6-binding warhead. This strategy renders the PROTAC inactive until it encounters a specific trigger, such as an enzyme overexpressed in cancer cells (e.g., NQO1). This approach aims to enhance cell-specific degradation of HDAC6 in target cancer cells while minimizing effects on healthy cells, thereby reducing potential toxicity.[1]

Mechanism of Action

The mechanism of this compound follows the established paradigm for PROTACs:

-

Binding: this compound enters the cell and simultaneously binds to both the HDAC6 protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

Ternary Complex Formation: This dual binding results in the formation of a stable ternary complex (HDAC6-Pro-HD1-E3 Ligase).

-

Ubiquitination: The E3 ligase, now in close proximity, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the HDAC6 protein.

-

Proteasomal Degradation: The polyubiquitinated HDAC6 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Recycling: this compound is released after inducing ubiquitination and can then bind to another HDAC6 protein, acting catalytically to induce multiple rounds of degradation.

The downstream effect of HDAC6 degradation is the accumulation of acetylated proteins that are its substrates. While HDAC6 is a histone deacetylase, its primary and most well-characterized substrate in the cytoplasm is α-tubulin. Increased acetylation of α-tubulin affects microtubule stability and dynamics, impacting cellular processes like cell migration and mitosis.

Quantitative Data

The following table summarizes the available quantitative data for this compound's biological activity.

| Parameter | Cell Line | Value | Description | Source |

| IC₅₀ | Jurkat | 5.8 µM | Concentration of this compound that inhibits cell proliferation by 50%. | [2] |

| Target | A549 | HDAC6 | This compound induces the degradation of HDAC6 protein in this cell line. | [2] |

Note: More detailed quantitative data, such as the DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximum degradation percentage) from the primary literature, are not publicly available at this time.

Signaling and Experimental Workflow Diagrams

Signaling Pathway: this compound-Mediated HDAC6 Degradation

Caption: Mechanism of this compound-induced HDAC6 degradation via the ubiquitin-proteasome system.

Experimental Workflow: Western Blot for HDAC6 Degradation

Caption: Standard workflow for assessing this compound-mediated HDAC6 degradation by Western Blot.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. These should be optimized for specific cell lines and laboratory conditions.

Western Blot for HDAC6 Degradation and Substrate Acetylation

Objective: To quantify the levels of HDAC6 and acetylated α-tubulin in cells following treatment with this compound.

Materials:

-

A549 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-HDAC6, Rabbit anti-acetylated-α-tubulin, Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed A549 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the HDAC6 and acetylated-α-tubulin bands to the β-actin loading control.

Cell Viability/Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Jurkat cells (or other cancer cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom plates

-

This compound stock solution (in DMSO)

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Measurement:

-

For MTS assays, measure the absorbance at 490 nm.

-

For MTT assays, first add a solubilization solution, then measure absorbance at 570 nm.

-

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of viability. Plot the results and calculate the IC₅₀ value using non-linear regression.

Conclusion and Future Directions

This compound represents a targeted approach to modulating protein acetylation by inducing the degradation of HDAC6. Its mechanism of action via the ubiquitin-proteasome system distinguishes it from classical enzymatic inhibitors. The available data indicates its efficacy in degrading HDAC6 and inhibiting cancer cell proliferation. The development of "caged" versions of this compound further refines this approach, aiming for tumor-specific activity.

Future research will likely focus on a more comprehensive characterization of this compound's effects, including:

-

Proteome-wide selectivity studies to confirm its specificity for HDAC6.

-

In-depth analysis of its impact on various histone acetylation marks.

-

Elucidation of its effects on cell migration, angiogenesis, and immune responses.

-

In vivo studies in animal models to assess its therapeutic efficacy and pharmacokinetic/pharmacodynamic properties.

This technical guide provides a foundational understanding of this compound for researchers and drug developers interested in the field of targeted protein degradation and epigenetic modulation.

References

Unlocking Precision Oncology: A Technical Guide to Pro-HD1, a Tumor-Specific HDAC6 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Pro-HD1, a novel proteolysis targeting chimera (PROTAC) designed for the targeted degradation of histone deacetylase 6 (HDAC6). This compound represents a significant advancement in the field of targeted protein degradation by employing a tumor-specific activation strategy. It is a "caged" PROTAC that remains inert until it encounters NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in various cancer cells. This conditional activation mechanism promises enhanced therapeutic specificity and a wider therapeutic window by minimizing off-target effects in healthy tissues. This guide will delve into the core principles of this compound, its mechanism of action, therapeutic potential, and the experimental methodologies used for its characterization.

Introduction: The Therapeutic Potential of Targeting HDAC6

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including protein folding and degradation, cell migration, and microtubule dynamics. Unlike other HDACs that primarily target histone proteins, HDAC6 boasts a diverse range of non-histone substrates, such as α-tubulin and the chaperone protein Hsp90. Dysregulation of HDAC6 activity has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

In the context of oncology, HDAC6 is a compelling therapeutic target. Its overexpression is associated with tumor progression, metastasis, and resistance to chemotherapy. Inhibition of HDAC6 has been shown to induce anti-tumor effects through various mechanisms, including the disruption of aggresome formation, inhibition of cell motility, and induction of apoptosis.

PROTAC technology offers a novel and powerful approach to target HDAC6. Unlike traditional small molecule inhibitors that merely block the enzyme's active site, PROTACs mediate the degradation of the entire protein, potentially leading to a more profound and sustained therapeutic effect. This compound distinguishes itself within the growing landscape of HDAC6 degraders by incorporating a tumor-specific activation mechanism, thereby addressing the challenge of on-target, off-tumor toxicity.

This compound: A Conditionally Activated PROTAC

This compound is an innovative, enzyme-activatable PROTAC designed for the selective degradation of HDAC6 in cancer cells. Its design is based on a "caging" strategy where the warhead, the portion of the PROTAC that binds to the target protein (HDAC6), is chemically modified to be inactive. This cage is a substrate for NQO1, an enzyme that is significantly upregulated in many solid tumors.

In the tumor microenvironment where NQO1 is abundant, the enzyme cleaves the caging group, thereby activating the this compound molecule. The now-active PROTAC can then bind to HDAC6 and recruit an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HDAC6. This targeted activation confines the degradation of HDAC6 primarily to cancer cells, sparing healthy cells with low NQO1 expression.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound activation and subsequent HDAC6 degradation.

Quantitative Data

While specific quantitative data for this compound from the primary publication by Jia et al. (2023) is not fully available in the public domain, this section presents a comparative overview of the performance of other published HDAC6 degraders to provide a context for the expected efficacy of this compound. The key metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Comparative Degradation Efficacy of HDAC6 PROTACs

| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Reference |

| NP8 | MM.1S | 3.8 | >90 | Pomalidomide (CRBN) | [1] |

| TO-1187 | MM.1S | 5.81 | 94 | Pomalidomide (CRBN) | [2][3] |

| PROTAC 9c | MCF-7 | 34 | 70.5 | Pomalidomide (CRBN) | [4] |

| PROTAC 3j | MM1S | 7.1 | 90 | VHL Ligand | [2] |

| PROTAC 13 | HCT-116 | 147 | ~70 | VHL Ligand |

Table 2: Antiproliferative Activity of this compound and Other HDAC6 Modulators

| Compound | Cell Line | IC50 (µM) | Notes | Reference |

| This compound | Jurkat | 5.8 | Antiproliferative activity. | |

| Nexturastat A | MM.1S | 2.25 | HDAC6 Inhibitor. | |

| NP8 | MM.1S | 1.21 | HDAC6 Degrader. | |

| NBU-2 | Jurkat | 0.86 | HDAC1/6 Inhibitor. | |

| Cmpd. 18 | HCT-116 | 2.59 | HDAC6 Inhibitor. |

Note: The antiproliferative activity of this compound is expected to be significantly higher in NQO1-positive cancer cells compared to NQO1-negative cells. Further studies are required to quantify this differential activity.

Experimental Protocols

This section outlines the general experimental protocols for the characterization of PROTACs like this compound. The specific details for this compound would be found in the full publication by Jia et al. (2023).

NQO1-Mediated PROTAC Activation Assay

Objective: To confirm the activation of the caged PROTAC (this compound) by NQO1.

Methodology:

-

Reagents: Caged PROTAC, recombinant human NQO1 enzyme, NADH, and a suitable buffer (e.g., Tris-HCl).

-

Procedure: a. Incubate the caged PROTAC with recombinant NQO1 and NADH at 37°C. b. At various time points, collect aliquots of the reaction mixture. c. Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the conversion of the caged PROTAC to its active form.

-

Expected Outcome: A time-dependent decrease in the peak corresponding to the caged PROTAC and a concomitant increase in the peak of the active PROTAC.

Western Blotting for HDAC6 Degradation

Objective: To quantify the degradation of HDAC6 protein in cells treated with the PROTAC.

Methodology:

-

Cell Culture: Plate NQO1-positive (e.g., A549) and NQO1-negative (e.g., H522) cancer cell lines.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein lysate on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against HDAC6 and a loading control (e.g., GAPDH or β-actin). d. Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP). e. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the HDAC6 band intensity to the loading control. Calculate DC50 and Dmax values.

Cell Viability Assay (e.g., MTT or MTS Assay)

Objective: To assess the antiproliferative effect of the PROTAC on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assay: a. Add MTT or MTS reagent to each well and incubate for 2-4 hours. b. For the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. c. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a promising step towards the development of highly specific and potent cancer therapeutics. Its innovative NQO1-dependent activation mechanism has the potential to overcome the limitations of conventional HDAC inhibitors and non-targeted PROTACs by minimizing toxicity to healthy tissues. The data from comparative studies with other HDAC6 degraders suggest that this compound could exhibit potent and selective degradation of HDAC6 in NQO1-overexpressing tumors, leading to significant antiproliferative effects.

Future research should focus on obtaining and analyzing the complete dataset from the primary publication to fully elucidate the quantitative performance of this compound. Further preclinical studies are warranted to evaluate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile in relevant animal models of cancer. The successful development of this compound could pave the way for a new class of conditionally activated PROTACs for a wide range of therapeutic targets in oncology and beyond.

References

- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell-Specific Degradation of Histone Deacetylase Using Warhead-Caged Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Pro-HD1 Treatment of A549 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

A549 cells, a human lung adenocarcinoma epithelial cell line, are a cornerstone model in cancer research and drug discovery. These cells exhibit key characteristics of lung cancer, making them an invaluable tool for screening potential therapeutic agents. This document provides a detailed protocol for the treatment of A549 cells with Pro-HD1, a novel investigational compound. It includes methodologies for assessing cell viability, apoptosis, and cell cycle distribution, along with a proposed signaling pathway for this compound's mechanism of action.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from treating A549 cells with this compound.

Table 1: Cell Viability (MTT Assay)

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 100 ± 4.2 |

| 10 | 85.3 ± 3.8 |

| 25 | 62.1 ± 5.1 |

| 50 | 41.5 ± 3.9 |

| 100 | 25.8 ± 2.7 |

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

| This compound Concentration (µM) | % Early Apoptosis (Mean ± SD) | % Late Apoptosis (Mean ± SD) | % Necrosis (Mean ± SD) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |

| 50 | 28.4 ± 2.1 | 15.2 ± 1.8 | 1.2 ± 0.4 |

Table 3: Cell Cycle Distribution (PI Staining and Flow Cytometry)

| This compound Concentration (µM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |

| 0 (Control) | 55.2 ± 3.3 | 30.1 ± 2.5 | 14.7 ± 1.9 |

| 50 | 72.8 ± 4.1 | 15.6 ± 2.0 | 11.6 ± 1.5 |

Experimental Protocols

A549 Cell Culture

A549 cells are cultured in F-12K medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][2]

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed 5 x 10³ A549 cells per well in a 96-well plate and incubate overnight.[1]

-

Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed A549 cells in a 6-well plate and treat with this compound.

-

After treatment, collect both adherent and floating cells and wash with cold PBS.[3]

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Treat A549 cells with this compound as described for the apoptosis assay.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing RNase A and PI.

-

Incubate in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound treatment of A549 cells.

Proposed this compound Signaling Pathway

Caption: Proposed signaling pathway of this compound in A549 cells.

References

- 1. Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]

Application Notes and Protocols: Utilizing Pro-HD1 in Jurkat Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction